Cas no 98139-72-1 (Isopentylboronic acid)

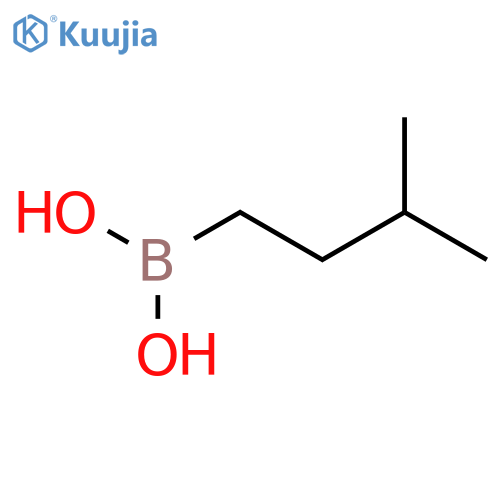

Isopentylboronic acid structure

商品名:Isopentylboronic acid

Isopentylboronic acid 化学的及び物理的性質

名前と識別子

-

- Isopentylboronic acid

- 3-Methyl-1-butylboronic acid

- 3-methylbutylboronic acid

- Boronic acid,(3-methylbutyl)- (9CI)

- CS-0154235

- D70604

- (3-METHYLBUTYL)BORONIC ACID

- Boronic acid, (3-methylbutyl)-

- AKOS010056436

- 98139-72-1

- Isopentylboronicacid

- SY024043

- MFCD07784365

- UVMWVBMFEDQYRW-UHFFFAOYSA-N

- AM90168

- AS-18761

- EN300-1252973

- SCHEMBL2405684

- DTXSID20567680

- 3-Methyl-1-butylboronia acid

-

- MDL: MFCD07784365

- インチ: InChI=1S/C5H13BO2/c1-5(2)3-4-6(7)8/h5,7-8H,3-4H2,1-2H3

- InChIKey: UVMWVBMFEDQYRW-UHFFFAOYSA-N

- ほほえんだ: CC(C)CCB(O)O

計算された属性

- せいみつぶんしりょう: 116.10100

- どういたいしつりょう: 116.1008598g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 54.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 密度みつど: 0.903

- ゆうかいてん: 80-102°C

- ふってん: 199.7°C at 760 mmHg

- フラッシュポイント: 74.6°C

- 屈折率: 1.407

- PSA: 40.46000

- LogP: 0.50530

Isopentylboronic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- セキュリティの説明: 24/25

- ちょぞうじょうけん:Store long-term at 2-8°C

Isopentylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Isopentylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1252973-50.0g |

(3-methylbutyl)boronic acid |

98139-72-1 | 95% | 50g |

$351.0 | 2023-06-08 | |

| TRC | B451563-50mg |

Isopentylboronic Acid |

98139-72-1 | 50mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218170-5g |

Isopentylboronic acid |

98139-72-1 | 97% | 5g |

¥282.0 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I90340-5g |

Isopentylboronic acid |

98139-72-1 | 97% | 5g |

¥288.0 | 2022-04-27 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218170-100g |

Isopentylboronic acid |

98139-72-1 | 97% | 100g |

¥2290.0 | 2024-04-17 | |

| Apollo Scientific | OR360310-5g |

(3-Methylbutyl)boronic acid |

98139-72-1 | 97% | 5g |

£55.00 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224875-250mg |

Isopentylboronic acid |

98139-72-1 | 97% | 250mg |

¥65.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1196752-25g |

3-Methyl-1-butylboronic Acid |

98139-72-1 | 95% | 25g |

$195 | 2023-09-02 | |

| Enamine | EN300-1252973-250mg |

(3-methylbutyl)boronic acid |

98139-72-1 | 95.0% | 250mg |

$19.0 | 2023-10-02 | |

| Enamine | EN300-1252973-100000mg |

(3-methylbutyl)boronic acid |

98139-72-1 | 95.0% | 100000mg |

$631.0 | 2023-10-02 |

Isopentylboronic acid 関連文献

-

Tatsuya Okuzumi,Gregory S. Ducker,Chao Zhang,Brian Aizenstein,Randy Hoffman,Kevan M. Shokat Mol. BioSyst. 2010 6 1389

-

Meng Lei,Huayun Feng,Enhe Bai,Hui Zhou,Jia Wang,Yanru Qin,Haoyang Zhang,Xueyuan Wang,Zhaogang Liu,Ou Hai,Jia Liu,Yongqiang Zhu Org. Biomol. Chem. 2019 17 683

98139-72-1 (Isopentylboronic acid) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98139-72-1)Isopentylboronic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):157.0/468.0